molecular formula C23H25N3O5 B2465491 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-34-2

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B2465491
CAS No.: 896384-34-2
M. Wt: 423.469
InChI Key: DKPHTOFIEPUZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 1H-quinazoline core substituted with:

  • A methyl carboxylate group at position 5.
  • 2,4-dioxo functional groups at positions 2 and 3.
  • A 6-(benzylamino)-6-oxohexyl side chain at position 2.

Properties

CAS No.

896384-34-2

Molecular Formula

C23H25N3O5

Molecular Weight

423.469

IUPAC Name

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30)

InChI Key

DKPHTOFIEPUZPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content .

Scientific Research Applications

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues from Benzodithiazine and Quinazoline Families

The provided evidence focuses on benzodithiazine derivatives () and a benzoquinazolinone (). Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name (Core Structure) Key Substituents Functional Groups (IR Data) Melting Point (°C) References
Target Compound (1H-quinazoline) - 7-COOCH3
- 2,4-dioxo
- 3-[6-(benzylamino)-6-oxohexyl]
C=O (ester, amide, dioxo) Not reported N/A
Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate (Benzodithiazine) - 7-COOCH3
- 3-(1-methylhydrazino)
- 6-Cl
C=O (1740 cm⁻¹), SO2 (1340, 1155 cm⁻¹) 252–253 (dec.)
Benzoquinazolinone 12 (Benzoquinazolinone) - 4(3H)-one
- (1S,2S)-2-hydroxycyclohexyl
- Pyridinyl-methyl substituent
Not reported Not reported
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-benzodithiazine - 7-CH3
- 3-(2-(2,4-dihydroxybenzylidene)-1-methylhydrazino)
- 6-Cl
C=N (1630 cm⁻¹), SO2 (1340, 1150 cm⁻¹) 318–319 (dec.)

Key Differences and Implications

Core Structure and Electronic Effects
  • Quinazoline vs. Benzodithiazine : The target compound’s quinazoline core lacks the sulfur-containing SO2 groups present in benzodithiazines (e.g., ), which may reduce its polarity and alter metabolic stability.
  • Dioxo Groups: The 2,4-dioxo motif in the target compound contrasts with the 4(3H)-one group in benzoquinazolinone 12 .
Substituent Effects
  • Side Chain Flexibility: The 6-(benzylamino)-6-oxohexyl chain in the target compound introduces conformational flexibility and amphiphilicity, unlike the rigid pyridinyl-methyl group in benzoquinazolinone 12 . This may improve membrane permeability.
  • Electron-Withdrawing Groups : Chloro substituents in benzodithiazines (e.g., ) enhance electrophilicity, whereas the target compound’s ester and amide groups balance electron-withdrawing and donating effects.
Thermal Stability
  • The benzodithiazine derivatives exhibit high thermal stability (mp > 250°C, ), likely due to strong intermolecular interactions (SO2 and C=N groups). The target compound’s melting point is unreported but may be lower due to reduced sulfur content.

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s ester (C=O ~1700–1750 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups would dominate its IR profile, differing from benzodithiazines’ SO2 absorptions (~1150–1340 cm⁻¹, ).
  • NMR Trends: Benzodithiazines show aromatic proton signals near δ 8.0–8.4 ppm (), while the target compound’s benzylamino protons may resonate at δ 3.0–4.5 ppm (alkyl chain) and δ 7.2–7.5 ppm (aromatic NH).

Biological Activity

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative that has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Synthesis

The compound features a quinazoline core structure with various substituents that contribute to its biological activity. The synthesis typically involves multi-step chemical reactions that allow for the introduction of functional groups critical for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Quinazoline derivatives are often evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against human tumor-derived cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon) cells .
    • Comparative studies with other quinazoline derivatives indicate that modifications at the C-6 position enhance the anticancer activity, suggesting a structure-activity relationship (SAR) that favors specific substitutions .
  • Mechanism of Action :
    • The compound's mechanism involves inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This action is similar to that of other known tubulin inhibitors, such as colchicine.
    • Molecular docking studies have indicated strong binding affinities to targets involved in cancer progression, including epidermal growth factor receptor (EGFR) kinases .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit additional biological activities:

  • Antimicrobial Activity : Some quinazoline derivatives have shown efficacy against bacterial and fungal pathogens. While specific data on this compound is limited, structural analogs have demonstrated significant antimicrobial properties .
  • Anti-inflammatory Effects : Quinazolines are also explored for their anti-inflammatory potential, which may be relevant in treating conditions associated with chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinazoline derivatives in clinical settings:

  • Clinical Trials : A recent trial investigated a related quinazoline derivative's effectiveness in patients with non-small cell lung cancer (NSCLC). Results indicated improved survival rates compared to standard chemotherapy regimens .
  • Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutic agents to enhance therapeutic outcomes and reduce resistance .

Data Summary

Activity IC50 Value Cell Lines Tested Mechanism
AnticancerLow micromolar rangeA549, MCF7, HCT116Tubulin polymerization inhibition
AntimicrobialNot specifiedVarious bacterial strainsPotential disruption of cell wall
Anti-inflammatoryNot specifiedIn vitro modelsInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.